REACTION_CXSMILES
|
C(OC(C)C)(=O)C.[F:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([C:22]([OH:24])=O)[CH2:13][C:12]2=1.[OH-].[NH4+:26].C(Cl)(=O)C(Cl)=O>O.CN(C=O)C>[F:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([C:22]([NH2:26])=[O:24])[CH2:13][C:12]2=1 |f:2.3|
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Name
|
|
Quantity
|
570 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
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Name
|
( 3-L )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
607 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
( 5-L )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
144 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
94.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, condenser with nitrogen inlet, powder addition funnel
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
The contents of reactor B were cooled 5-10° C
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Type
|
CUSTOM
|
Details
|
Reactor B was connected to a caustic scrubber
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Type
|
WASH
|
Details
|
The funnel was rinsed with 50 mL of isopropyl acetate
|
Type
|
TEMPERATURE
|
Details
|
to warm to 10-15° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after addition of oxalyl chloride
|
Type
|
CUSTOM
|
Details
|
an aliquot (3 drops) of the reaction mixture was quenched with 0.11 mL of 28% aq. ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
then diluted with CH3CN to 2 mL
|
Type
|
TEMPERATURE
|
Details
|
the contents of reactor A were cooled to 5-10° C
|
Type
|
CUSTOM
|
Details
|
The acid chloride from reactor A was transferred to the cooled ammonium hydroxide solution in reactor
|
Type
|
TEMPERATURE
|
Details
|
B over 30 min to 45 min maintaining temperature between 5-15° C.
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 5-10° C. for 30 min when solids
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
ADDITION
|
Details
|
Heptane (540 mL) was charged at 10-15° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a funnel
|
Type
|
WASH
|
Details
|
the collected solid washed with 800 mL of cold water
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum (<20 mm Hg) at 40° C.
|
Reaction Time |
30 min |
Name
|
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide
|
Type
|
product
|
Smiles
|
FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140.4 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |